

Thiamine Bromide: Key Chemical & Handling Information

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Compound Focus: Thiamine bromide

CAS No.: 7019-71-8

Cat. No.: S594681

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The table below summarizes the core information available for **Thiamine Bromide** (Pyriethiamine hydrobromide) to guide your experimental setup.

Property	Details
CAS Number	534-64-5 [1]
Molecular Formula	$C_{14}H_{18}N_4O \cdot 2HBr$ [1]
Molecular Weight	420.14 g/mol [1]
Purity	~95% (Refer to Certificate of Analysis for lot-specific data) [1]
Solubility	Water-soluble [1]. Specific quantitative data (e.g., mg/mL) is not provided in the searched literature.
Storage	Store at room temperature, protected from moisture and light [2].

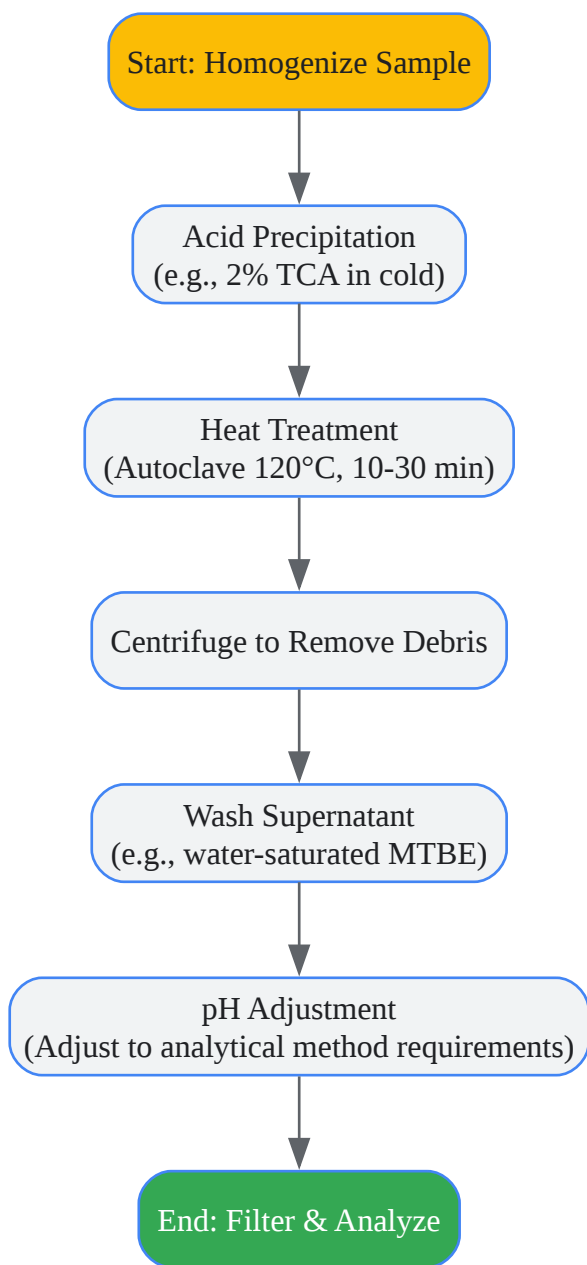
Troubleshooting Guide for Solubility and Stability

Here are solutions to common challenges you might encounter when working with **thiamine bromide**.

Issue	Possible Cause	Proposed Solution
Poor Solubility	Inadequate pH control; solvent choice.	Ensure aqueous solutions are slightly acidic. Thiamine is stable in acid but labile in alkaline conditions, where the thiazole ring can open [3].
Unexpected Precipitate	Solution has turned alkaline.	Check pH. Re-constitute in a mildly acidic buffer (e.g., 0.1 M HCl or phosphate buffer, pH ~4.0).
Low Recovery / Degradation	Non-specific binding to proteins/plastics; harsh extraction conditions.	For complex biological matrices, use acid (e.g., TCA, HCl) with a heat treatment for homogenization [3]. Use low-binding tubes.
Low Analytical Signal	Formation of oxythiamine under strongly acidic conditions at high temperatures.	Optimize acid hydrolysis conditions (time, temperature, acid concentration). HCl is often preferred over sulfuric acid [3].

Experimental Workflow for Sample Preparation

For analyzing **thiamine bromide** in complex biological samples (e.g., tissues, blood), a robust preparation protocol is critical. The following workflow, based on general best practices for thiamine analysis, can serve as a guide [3].



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Protocol Details:

- **Homogenization:** Mechanically homogenize the sample (e.g., tissue, cells) in a cold acidic solution, such as 2% (v/v) trichloroacetic acid (TCA) or 10-100 mM HCl. The cold acid helps precipitate proteins and stabilize thiamine [3].
- **Heat Treatment:** Subject the homogenate to heat, for example, by autoclaving at 100-120°C for 10-30 minutes. This step is crucial for releasing thiamine that is bound to proteins or enzymes [3].
- **Clarification:** Centrifuge the sample to remove precipitated proteins and cellular debris.

- **Clean-up:** Wash the resulting acidic supernatant with an organic solvent like **methyl tert-butyl ether (MTBE)** or an ethyl acetate/hexane mixture to remove the TCA and other non-polar impurities, which can improve subsequent analysis [3].
- **pH Adjustment:** Adjust the pH of the final aqueous solution as required for your specific analytical method (e.g., HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary research application of pyriothiamine hydrobromide (thiamine bromide)? It is primarily used as a **research tool** to induce thiamine deficiency in experimental models. It acts as a thiamine analog that inhibits the growth of organisms requiring intact thiamine and blocks the formation of the active cofactor cocarboxylase from thiamine [1].

Q2: How should I store thiamine bromide stock solutions and for how long are they stable? While specific stability studies for **thiamine bromide** solutions were not found, general guidelines for thiamine recommend storing solutions in the dark at room temperature. One study noted that TCA-treated and washed samples were stable for at least 48 hours [3]. It is advisable to prepare fresh solutions frequently, especially for sensitive experiments.

Q3: Why is HCl preferred over other acids for thiamine extraction? **Recovery rates** are a key consideration. Some studies have observed low recoveries with sulfuric acid, potentially due to sulfite impurities that degrade thiamine or adsorption of thiamine onto precipitates. HCl generally provides more consistent and higher recovery yields [3].

Key Considerations for Your Research

- **Confirm Purity:** Always check the Certificate of Analysis for your specific lot of pyriothiamine hydrobromide, as purity can vary [1].
- **Matrix Matters:** The optimal extraction and analysis protocol can differ significantly depending on your sample matrix (e.g., cell culture, liver tissue, blood). You may need to adapt the general workflow provided.
- **Analytical Method:** The cleanup and pH adjustment steps are particularly important if you are using sensitive techniques like HPLC with fluorescence detection, to avoid interfering compounds and ensure the analyte is in the correct form.

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References

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